7-(4-butanoylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one
Description
This compound features a pyrazolo[4,3-c]pyridin-3-one core with three key substituents:
- Position 2: A phenyl group.
- Position 5: A methyl group.
- Position 7: A 4-butanoylpiperazine-1-carbonyl moiety.
The piperazine-carbonyl group enhances solubility and enables hydrogen bonding, while the butanoyl chain balances lipophilicity for membrane permeability. This structural design is common in kinase inhibitors and antimicrobial agents due to its heterocyclic diversity and modular substituent chemistry .
Properties
IUPAC Name |
7-(4-butanoylpiperazine-1-carbonyl)-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3/c1-3-7-19(28)25-10-12-26(13-11-25)21(29)17-14-24(2)15-18-20(17)23-27(22(18)30)16-8-5-4-6-9-16/h4-6,8-9,14-15H,3,7,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWKACUCBYXEKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-butanoylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions . The reaction is catalyzed by trifluoracetic acid, which facilitates the formation of the pyrazolopyridine core. Subsequent functional group modifications, such as reductive desulfurization and Suzuki coupling, are employed to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the production .
Chemical Reactions Analysis
Types of Reactions
7-(4-butanoylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer and tuberculosis.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 7-(4-butanoylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Core Heterocycle Modifications
- Pyrazolo[4,3-c]pyridin-3-one vs. Pyrazolo[1,5-a]pyrimidine (): Compounds like [4-(diphenylmethyl)-1-piperazinyl][5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone () replace the pyridinone ring with a pyrimidine.
Substituent Variations at Position 7
*Estimated based on molecular formulas.
Position 5 Modifications
- Methyl (Target) vs. Ethyl () :
Ethyl substitution increases hydrophobicity and may prolong half-life by slowing metabolism. However, it could reduce binding affinity in polar active sites .
Computational and Physicochemical Insights
- LogP and Solubility: The butanoyl group (LogP ~2.5) offers a middle ground between cinnamoyl (LogP ~3.8) and acetyl (LogP ~1.2), balancing absorption and excretion .
- Electronic Effects: The pyridinone carbonyl (pKa ~10) and piperazine nitrogen (pKa ~7.5) enable pH-dependent ionization, aiding solubility in physiological conditions .
Biological Activity
The compound 7-(4-butanoylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a derivative of the pyrazolo[4,3-c]pyridine class, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key properties include:
- Molecular Weight : 336.42 g/mol
- CAS Number : Not specified in the search results but can be derived from its structural formula.
Biological Activity Overview
Research has indicated that pyrazolo[4,3-c]pyridine derivatives exhibit a range of biological activities including:
- Antimicrobial : Effective against various bacterial strains.
- Antitumor : Potential in inhibiting cancer cell proliferation.
- Anti-inflammatory : Modulation of inflammatory pathways.
- CNS Activity : Potential neuroprotective effects.
Antimicrobial Activity
A study highlighted the antimicrobial efficacy of similar pyrazolo[3,4-b]pyridine derivatives against various pathogens. The compound demonstrated significant activity against Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| PYR1 | E. coli | 15 |
| PYR2 | Bacillus subtilis | 20 |
| PYR3 | Candida albicans | 18 |
The results suggest that modifications in the chemical structure enhance antimicrobial potency, particularly against Bacillus subtilis and Candida albicans .
Antitumor Activity
In vitro studies have shown that certain pyrazolo derivatives can inhibit tumor cell growth. For instance, a derivative similar to our compound was evaluated for its ability to inhibit telomerase activity in cancer cells.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 5.0 | HeLa (cervical cancer) |
| Compound B | 8.0 | MCF-7 (breast cancer) |
The findings indicate that the compound could serve as a lead for developing new anticancer agents by targeting telomerase .
The proposed mechanisms through which pyrazolo derivatives exert their effects include:
- Inhibition of Enzymes : Compounds may inhibit key enzymes involved in inflammation and tumorigenesis.
- Receptor Modulation : Interaction with adenosine receptors has been noted, which could influence cellular signaling pathways related to cancer and inflammation .
- Oxidative Stress Reduction : Some studies suggest that these compounds may reduce oxidative stress in neuronal cells, providing neuroprotective benefits.
Case Studies
Recent case studies have illustrated the potential therapeutic applications of pyrazolo derivatives:
- Neuroprotection : A study showed that a related compound improved cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta accumulation.
- Anti-inflammatory Effects : Clinical trials indicated that administration of pyrazolo derivatives resulted in decreased markers of inflammation in patients with chronic inflammatory conditions.
Q & A
Q. What statistical methods validate structure-activity relationship (SAR) trends?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
